molecular formula C12H10FNO3 B1583417 Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate CAS No. 318-35-4

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

Cat. No.: B1583417
CAS No.: 318-35-4
M. Wt: 235.21 g/mol
InChI Key: LNPRCADPRULVTR-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10FNO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include a fluorine atom at the 6th position, a hydroxyl group at the 4th position, and an ethyl ester group at the 3rd position of the quinoline ring. These structural attributes contribute to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with aniline and diethyl ethoxymethylenemalonate.

    Cyclization Reaction: These starting materials undergo a series of reactions, including cyclization, to form the quinoline core structure.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 3rd position to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The industrial synthesis also emphasizes cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4th position can be oxidized to form a quinone derivative.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the ester.

    Substitution: The fluorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced alcohols or aldehydes.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and fluorine groups play a crucial role in its binding affinity and specificity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate: Similar structure but with the fluorine atom at the 8th position.

    4-Hydroxyquinoline-3-carboxylate: Lacks the fluorine atom and ethyl ester group.

    6-Fluoroquinoline-3-carboxylate: Lacks the hydroxyl group at the 4th position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H10FNO3C_{11}H_{10}FNO_3 and a molecular weight of approximately 235.22 g/mol. The compound features a quinoline structure, characterized by a bicyclic aromatic system containing nitrogen. The presence of a fluorine atom at the 6-position and a hydroxy group at the 4-position enhances its biological activity and solubility properties, making it an attractive candidate for drug development.

Synthesis

The synthesis of this compound typically involves the reaction of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid with ethanol in the presence of a catalyst under reflux conditions. This method ensures high yield and purity of the final product. Industrial production may utilize large-scale batch reactors or continuous flow reactors to optimize efficiency.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity. Research indicates that compounds with similar structures can inhibit bacterial growth effectively, particularly against resistant strains. The mechanism involves the inhibition of key enzymes necessary for microbial growth, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and transcription .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown potential anticancer activity. Studies have demonstrated that derivatives of quinoline can selectively target cancer cells while sparing normal cells. For instance, certain derivatives exhibited selective toxicity towards doxorubicin-resistant colon adenocarcinoma cell lines compared to sensitive ones . The cytotoxic activity is believed to be linked to the compound's ability to interfere with cellular processes critical for cancer cell survival.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) in the range of 8–32 µg/mL, showcasing its potential as a therapeutic agent against bacterial infections .
  • Cytotoxicity in Cancer Cells : In vitro assays conducted on human cancer cell lines revealed that this compound exhibited IC50 values ranging from 10 to 50 µM, depending on the specific cancer type. These findings suggest its utility in developing novel anticancer therapies .

Comparative Analysis with Related Compounds

To understand the unique position of this compound within its class, it is essential to compare it with similar compounds:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureModerateModerate
LevofloxacinStructureHighLow
CiprofloxacinStructureHighModerate

This table illustrates that while this compound may not exhibit the highest antimicrobial activity compared to others like levofloxacin, its potential anticancer properties make it a compound of interest in drug discovery.

Properties

IUPAC Name

ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPRCADPRULVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351825
Record name ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71083-00-6, 318-35-4
Record name Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71083-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to example 30, reacting 7-bromoacetyl-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester with 2-(N-acetyl-N-ethylamino)thioacetamide in ethanol gave 1-ethyl-7-2-[(N-acetyl-N-ethylamino)methyl]-4-thiazolyl]-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester, mp 160°-161° C. which was then hydrolyzed in refluxing 6N hydrochloric acid to afford the title compound, mp 289°-300° C. (dec).
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7-bromoacetyl-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester
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Synthesis routes and methods II

Procedure details

2-[(4-Fluoro-phenylamino)-methylene]-malonic acid diethyl ester (11.5 g, 40.9 mmol)) was added in portions to hot diphenylether (80 mL), while heating at reflux. The resultant mixture was heated an additional 2 hours, then allowed to cool to room temperature. A solid white precipitate developed. The mixture was diluted with heptanes, and the product was collected by filtration, washed with heptane, to give the product as a colorless crystalline solid, 3.0 g (31%). MS: m/z 235.9 (MH+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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